molecular formula C18H24N2O5 B6348859 4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid CAS No. 1326809-36-2

4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6348859
CAS No.: 1326809-36-2
M. Wt: 348.4 g/mol
InChI Key: SHGBGGQZLUKVRR-UHFFFAOYSA-N
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Description

4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[45]decane-3-carboxylic acid is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable diamine and a diester. This step often requires a catalyst and specific reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Ethoxybenzoyl Group: The ethoxybenzoyl group is introduced via an acylation reaction. This step typically involves the use of an acid chloride or anhydride in the presence of a base to facilitate the acylation.

    Final Functionalization:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and purity. Additionally, the use of automated synthesis and purification systems can streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to modify the functional groups, such as reducing a ketone to an alcohol. Typical reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can be employed to replace specific functional groups with others. This can be achieved using reagents like alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

Chemistry

In chemistry, 4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic compounds and their reactivity.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its spirocyclic structure can interact with biological targets in unique ways, making it a candidate for drug development, particularly in the areas of antimicrobial and anticancer research.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting or modifying their activity. The ethoxybenzoyl group can enhance its binding affinity through hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Ethoxybenzoyl)-8-propyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar in structure but with a propyl group instead of a methyl group.

    4-(2-Methoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid: Similar but with a methoxy group instead of an ethoxy group.

Uniqueness

The uniqueness of 4-(2-Ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable for applications requiring precise molecular interactions and stability.

Properties

IUPAC Name

4-(2-ethoxybenzoyl)-8-methyl-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O5/c1-3-24-15-7-5-4-6-13(15)16(21)20-14(17(22)23)12-25-18(20)8-10-19(2)11-9-18/h4-7,14H,3,8-12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGBGGQZLUKVRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N2C(COC23CCN(CC3)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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